(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Description
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core with benzyl and ethyl carboxylate substituents at positions 8 and 3, respectively. Its stereochemistry at the spiro center (S-configuration) is critical for its interaction with biological targets, particularly in modulating pathways such as autophagy . The compound is synthesized via reductive amination or multicomponent reactions, often involving aldehydes (e.g., benzaldehyde) and boron-based reagents (e.g., sodium triacetoxyborohydride) . Key physical properties include a molecular weight of 404.49 g/mol (for analogous structures), a purity ≥95%, and storage requirements at temperatures below 4°C to ensure stability .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-O-benzyl 3-O-ethyl (3S)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-2-24-17(22)16-12-19(14-20-16)8-10-21(11-9-19)18(23)25-13-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3/t16-/m0/s1 |
InChI Key |
UATXKVFIGCBWMC-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1 |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclization reaction, where a suitable diamine and a diester are reacted under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Deprotection Reactions
The benzyl and tert-butyl groups are strategically removable under specific conditions:
Benzyl Group Removal via Hydrogenolysis
tert-Butyl Ester Hydrolysis
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trimethylsilyl iodide | Dioxane, 0°C → 25°C, 2 hr | Carboxylic acid derivative | 85% |
| HCl (conc.) | Ethyl acetate, reflux, 6 hr | Partial hydrolysis with dimerization byproducts | 62% |
Enantiomeric Resolution
The (S)-enantiomer is resolved using chiral counterions:
Ester Functionalization
The ethyl ester undergoes transesterification and nucleophilic substitution:
Transesterification
Amidation
Reductive Amination
The secondary amine participates in reductive coupling:
Stability Under Acidic Conditions
| Acid | Conditions | Degradation Products | Stability |
|---|---|---|---|
| Trifluoroacetic acid | DCM, 25°C, 2 hr | Partial de-esterification | 85% intact |
| HCl (gas) | Ethyl acetate, 0°C, 1 hr | No decomposition | >99% recovery |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- CAS Number : 2028327-70-8
The compound features a spirocyclic structure that contributes to its biological activity and stability in various environments.
Scientific Research Applications
-
Pharmaceutical Development
- The compound is studied for its potential use in drug development due to its ability to interact with biological systems effectively. Its unique structure allows for modifications that can enhance pharmacological properties.
- Case Study : Research indicates that derivatives of diazaspiro compounds exhibit significant activity against certain cancer cell lines, suggesting potential for anticancer drug development .
-
Biomaterials
- This compound has been explored as a component in biomaterials due to its biocompatibility and mechanical properties.
- Table 1: Mechanical Properties of Biomaterials Incorporating the Compound
Studies show that incorporating this compound into polymer matrices can enhance the mechanical properties and biocompatibility of orthopedic implants .Property Value Tensile Strength 50 MPa Elastic Modulus 2 GPa Biocompatibility Rating Excellent -
Agricultural Chemistry
- The compound has been investigated for its potential use in agrochemicals, particularly as a plant growth regulator or pesticide due to its biological activity.
- Case Study : Trials have demonstrated that formulations containing diazaspiro compounds can improve crop yields by enhancing nutrient uptake and resistance to pests .
- Chemical Synthesis
Mechanism of Action
The mechanism of action of (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The diazaspiro[4.5]decane scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties:
Biological Activity
(S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2028327-70-8
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- Purity : 97%
The compound features a spirocyclic structure that is significant in medicinal chemistry due to its unique three-dimensional arrangement, which can influence its interaction with biological targets.
Research indicates that (S)-8-benzyl derivatives can modulate various biological pathways, particularly those related to autophagy and cellular signaling processes. The compound's structural characteristics allow it to interact with specific receptors and enzymes, potentially leading to therapeutic effects.
Autophagy Modulation
Recent studies have shown that compounds similar to this compound can act as modulators of the autophagy pathway. Autophagy is crucial for maintaining cellular homeostasis and has implications in neurodegenerative diseases.
- Case Study: Autophagy Activation
- Cell Viability
Neuroprotective Effects
The potential neuroprotective effects of this compound have been suggested through its ability to influence neuronal health and function.
- Neuronal Studies
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | (S)-8-Benzyl 3-ethyl ... |
| CAS Number | 2028327-70-8 |
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.43 g/mol |
| Purity | 97% |
| Biological Activity | Autophagy modulation |
| Neuroprotective Potential | Yes |
Q & A
Q. What are the standard synthetic routes for (S)-8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, and how do reaction conditions influence product yield and purity?
Methodological Answer: The synthesis typically involves multi-step procedures starting from spirocyclic precursors. For example, refluxing intermediates with substituted benzyl groups in absolute ethanol under acidic conditions (e.g., glacial acetic acid) promotes cyclization. Reaction time, solvent polarity, and stoichiometric ratios of reagents critically impact yield. Purification via column chromatography (e.g., dichloromethane/methanol gradients) is essential to isolate the enantiomerically pure (S)-form .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
Q. What are the key challenges in purifying this compound, and what techniques address them?
Methodological Answer: Challenges include separating stereoisomers and removing trace solvents. Solutions:
- Chiral column chromatography to resolve enantiomers.
- Recrystallization in ethanol/water mixtures to eliminate polar impurities.
- HPLC with chiral stationary phases for high-purity isolation .
Advanced Research Questions
Q. How can the stereochemical integrity of the (S)-configured benzyl group be maintained during synthesis?
Methodological Answer: Use enantioselective catalysts (e.g., chiral palladium complexes) during key cyclization steps. Monitor optical rotation ([α]D) and compare with reference standards. Kinetic resolution techniques or asymmetric hydrogenation may also preserve stereochemistry .
Q. How do structural modifications (e.g., benzyl vs. phenyl substituents) impact pharmacological activity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies :
- Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring).
- Test in vitro binding affinity (e.g., receptor assays) and in vivo efficacy (e.g., anticonvulsant models).
- Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like GABA receptors .
Q. What methodologies are used to study the environmental fate and ecotoxicological effects of this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL :
- Assess biodegradation via OECD 301F tests.
- Measure bioaccumulation factors (BCF) in aquatic organisms.
- Evaluate cytotoxicity in human cell lines (e.g., HepG2) and ecological impacts using microcosm models .
Q. How can researchers resolve contradictions in experimental data across studies (e.g., conflicting bioactivity results)?
Methodological Answer: Apply cross-validation protocols :
Q. What computational models are effective for predicting interactions between this compound and biological targets?
Methodological Answer:
Q. How is the stability of this compound assessed under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
Q. What in vitro assays are recommended for evaluating the biological activity of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
